(4-(Aminomethyl)phenyl)methanol

Description

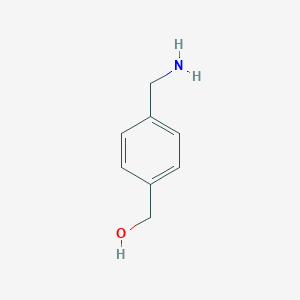

Structure

3D Structure

Properties

IUPAC Name |

[4-(aminomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOUKOAUAFESMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424654 | |

| Record name | [4-(Aminomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39895-56-2 | |

| Record name | [4-(Aminomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(aminomethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (4-(Aminomethyl)phenyl)methanol, including its molecular weight and formula. It also details an experimental protocol for its synthesis, offering a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Molecular and Physical Properties

This compound, also known as 4-aminomethylbenzyl alcohol, is a chemical compound utilized as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Its structure, featuring both an aminomethyl and a hydroxylmethyl group on a benzene (B151609) ring, makes it a versatile building block in organic synthesis.[2]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for clear reference.

| Property | Value | Source |

| Molecular Formula | C8H11NO | [1][3][4] |

| Molecular Weight | 137.18 g/mol | [3][4][5] |

| CAS Number | 39895-56-2 | [1][3][4] |

| Appearance | Grayish-white to Off-White Solid | [1][5] |

| Melting Point | 80-82 °C | [4][5] |

| Boiling Point | 280.0 °C (Predicted) | [1][5] |

| Density | 1.113 g/cm³ (Predicted) | [1][5] |

| InChIKey | WMOUKOAUAFESMR-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common method involves the reduction of 4-hydroxymethylbenzonitrile. This process efficiently converts the nitrile group into a primary amine.

Experimental Protocol: Reduction of 4-Hydroxymethylbenzonitrile

This protocol outlines a catalytic hydrogenation method for the synthesis of this compound.

Materials:

-

4-Hydroxymethylbenzonitrile (starting material)

-

Methanol (B129727) (MeOH) and Ammonia (B1221849) (NH3) solution

-

Raney Nickel (catalyst)

-

Hydrogen gas (H2)

-

Diatomaceous earth (for filtration)

Procedure:

-

Reaction Setup: In a suitable pressure reactor, dissolve 4-hydroxymethylbenzonitrile (2.0 g, 15 mmol) in a solution of methanol and ammonia (MeOH:NH3, 100 ml).[5]

-

Catalyst Addition: Carefully add Raney Nickel (0.5 g) to the reaction mixture.[5]

-

Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure of 50 psi.[5]

-

Reaction: Stir the mixture vigorously at room temperature for 20 hours.[5]

-

Work-up: Upon completion of the reaction, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting product is this compound as a white solid (yield: 2.01 g, 98%).[5] The product is often pure enough for subsequent steps without further purification.[5]

Logical Workflow Visualization

The following diagram illustrates the synthetic pathway from 4-hydroxymethylbenzonitrile to the final product, this compound, as described in the experimental protocol.

Caption: Synthetic workflow for this compound.

References

Spectroscopic data of (4-(Aminomethyl)phenyl)methanol) (¹H NMR, ¹³C NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound (4-(Aminomethyl)phenyl)methanol, a versatile intermediate in pharmaceutical synthesis. This document outlines the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and provides detailed experimental protocols for their acquisition.

Spectroscopic Data

The structural integrity and purity of this compound can be reliably assessed through a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The quantitative data obtained from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 | Singlet | 4H | Aromatic protons (Ar-H) |

| 5.04 | Singlet | 2H | Methylene protons (-CH₂-OH) |

| 4.42 | Singlet | 2H | Methylene protons (-CH₂-NH₂) |

| 3.83 | Singlet | 1H | Hydroxyl proton (-OH) |

| 2.45 | Singlet | 2H | Amine protons (-NH₂) |

Solvent: DMSO-d₆[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | Aromatic Carbon (C-CH₂OH) |

| 140.7 | Aromatic Carbon (C-CH₂NH₂) |

| 128.7 | Aromatic Carbons (CH) |

| 126.5 | Aromatic Carbons (CH) |

| 62.9 | Methylene Carbon (-CH₂-OH) |

| 45.5 | Methylene Carbon (-CH₂-NH₂) |

Note: The ¹³C NMR data presented is based on computational prediction and should be confirmed by experimental analysis.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion |

| 138.3 | [M+H]⁺ |

Ionization Method: Atmospheric Pressure Chemical Ionization (APCI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data integrity.

¹H NMR Spectroscopy Protocol

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-25 mg of the compound in a deuterated solvent (e.g., DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width (typically -2 to 12 ppm for ¹H NMR).

-

Use a standard single-pulse experiment.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but for a sample of this concentration, 8 to 16 scans are often sufficient.

-

A relaxation delay of 1-2 seconds between scans is typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum. If using DMSO-d₆, the residual solvent peak can be set to δ 2.50 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

¹³C NMR Spectroscopy Protocol

The following is a general procedure for obtaining a proton-decoupled ¹³C NMR spectrum:

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

-

Instrument Setup:

-

Follow the same procedure for sample insertion, locking, and shimming as in ¹H NMR spectroscopy.

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Set a wider spectral width, typically from 0 to 220 ppm, to encompass all possible carbon signals.[3]

-

Employ a standard proton-decoupled pulse sequence.

-

A significantly higher number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 1-2 seconds is common for qualitative spectra.

-

-

Data Processing:

-

Perform a Fourier transform on the FID.

-

Phase the spectrum.

-

Reference the spectrum using the solvent peak (e.g., the central peak of the DMSO-d₆ septet at δ 39.52 ppm).

-

Mass Spectrometry (Electrospray Ionization) Protocol

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[4]

-

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with an appropriate solvent mixture (e.g., methanol/water with 0.1% formic acid for positive ion mode) to a final concentration of around 10 µg/mL.[5]

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[5]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ESI source parameters, including the capillary voltage (typically 2-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.[4]

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[6]

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule. The expected m/z for the [M+H]⁺ ion of this compound (C₈H₁₁NO, MW = 137.18 g/mol ) is approximately 138.19.

-

Workflow Visualizations

To illustrate the logical flow of spectroscopic analysis and the relationships between different stages of the experimental processes, the following diagrams are provided.

References

- 1. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. poseidon-scientific.com [poseidon-scientific.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to the Infrared (IR) Spectrum of (4-(Aminomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of (4-(Aminomethyl)phenyl)methanol. The information herein is curated for professionals in research and drug development, offering a predictive overview of the compound's spectral characteristics, a comprehensive experimental protocol for spectrum acquisition, and a logical workflow for spectral analysis.

Predicted Infrared Spectral Data

This compound possesses three key functional groups that determine its infrared absorption profile: a primary amine (-CH₂NH₂), a primary alcohol (-CH₂OH), and a para-substituted benzene (B151609) ring. The interaction between these groups and infrared radiation results in characteristic vibrational modes, including stretching and bending. While an experimental spectrum is definitive, a predictive analysis based on established correlation tables provides a robust framework for spectral interpretation.

The expected vibrational frequencies for this compound are summarized in the table below. These frequencies are derived from the typical absorption ranges for its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity/Shape |

| 3500-3200 | O-H Stretch (Hydrogen-bonded) | Primary Alcohol | Strong, Broad |

| 3400-3250 | N-H Stretch (Asymmetric and Symmetric) | Primary Amine | Medium, Two Peaks |

| 3100-3000 | C-H Stretch (Aromatic) | Aromatic Ring | Medium to Weak |

| 3000-2850 | C-H Stretch (Aliphatic - CH₂) | Methylene (B1212753) Groups | Medium |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |

| 1600-1585 | C=C Stretch (In-ring) | Aromatic Ring | Medium |

| 1500-1400 | C=C Stretch (In-ring) | Aromatic Ring | Medium |

| 1335-1250 | C-N Stretch | Aromatic Amine | Medium to Strong |

| 1260-1000 | C-O Stretch | Primary Alcohol | Strong |

| 900-675 | C-H Out-of-Plane Bend (Aromatic) | Para-substituted Ring | Strong |

| 910-665 | N-H Wag | Primary Amine | Medium to Strong, Broad |

Interpretation Notes:

-

The O-H stretching band from the alcohol is expected to be one of the most prominent features of the spectrum, appearing as a very broad and strong absorption due to intermolecular hydrogen bonding.[1]

-

The N-H stretching of the primary amine will likely appear as two distinct, sharper peaks superimposed on the broad O-H band or on its shoulder.[2][3] Primary amines typically show both an asymmetric and a symmetric stretching mode.[2]

-

The distinction between aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) should be observable.[4][5]

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-O stretch of the primary alcohol, the C-N stretch, and the characteristic out-of-plane (oop) C-H bending for the para-substituted aromatic ring.[6][7][8]

Experimental Protocol for IR Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound. Attenuated Total Reflectance (ATR) is a common and convenient alternative.

Objective: To obtain the mid-infrared spectrum (4000-400 cm⁻¹) of solid this compound.

Methodology: Thin Solid Film Method

This method is suitable for soluble, non-volatile solid compounds.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

This compound sample (approx. 10-20 mg)

-

Volatile solvent (e.g., methanol, ethanol, or methylene chloride) in which the sample is soluble.

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Sample vial or beaker

-

Fume hood

Procedure:

-

Spectrometer Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Open the sample compartment and ensure it is clean and free of any residue.

-

Collect a background spectrum. This involves running a scan without any sample present to account for atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals.

-

-

Sample Preparation:

-

In a fume hood, place a small amount (10-20 mg) of the this compound solid into a clean, dry vial.

-

Add a few drops of a suitable volatile solvent to completely dissolve the solid.

-

Using a clean pipette, carefully deposit one or two drops of the resulting solution onto the surface of a clean, dry salt plate.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in the fume hood. A thin, even film of the solid sample should remain on the plate.

-

-

Spectrum Acquisition:

-

Carefully place the salt plate with the solid film into the sample holder within the spectrometer's sample compartment.

-

Close the sample compartment lid.

-

Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample scan against the previously collected background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis and Cleanup:

-

Analyze the resulting spectrum, labeling the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

If the peaks are too intense (flat-topped), the film is too thick. Clean the plate and prepare a new film using a more dilute solution.

-

If the peaks are too weak, the film is too thin. Add another drop of the solution to the existing film and re-measure.

-

After analysis, thoroughly clean the salt plate with a suitable solvent (e.g., acetone (B3395972) or the solvent used for dissolution), ensuring all sample residue is removed. Store the plates in a desiccator to prevent damage from atmospheric moisture.

-

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for infrared spectroscopy analysis.

Caption: Workflow for FT-IR Spectral Analysis.

Caption: Decision logic for functional group identification.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. Phenylmethanol [applets.kcvs.ca]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Aminomethyl)phenyl)methanol is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a primary amine and a primary alcohol on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for coordination chemistry. This technical guide provides a comprehensive overview of the synthesis, purification, and physicochemical properties of this compound and its hydrochloride salt. While a definitive single-crystal X-ray structure is not publicly available, this guide discusses the expected molecular geometry and intermolecular interactions that govern its solid-state properties. Detailed experimental protocols for its preparation are also presented to aid researchers in their laboratory work.

Introduction

This compound, also known as 4-(hydroxymethyl)benzylamine, is a valuable intermediate in organic synthesis. The presence of both a nucleophilic aminomethyl group and a hydroxymethyl group allows for a variety of chemical transformations, making it a key component in the construction of diverse molecular architectures. Its derivatives have been explored for their potential applications in drug discovery and as ligands in catalysis. This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. This data is essential for its proper handling, storage, and characterization.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO |

| Molecular Weight | 137.18 g/mol [1][2] | 173.64 g/mol [3] |

| Appearance | Off-white solid | White solid[4] |

| Melting Point | 80-82 °C | Not reported |

| Boiling Point (Predicted) | 280.0 ± 20.0 °C | Not reported |

| Density (Predicted) | 1.113 ± 0.06 g/cm³ | Not reported |

| CAS Number | 39895-56-2[4] | 34403-46-8[3] |

Molecular Structure and Expected Crystal Packing

While a published single-crystal X-ray diffraction study for this compound is not available in the Cambridge Structural Database, its molecular structure is unambiguous. The molecule consists of a para-substituted benzene ring with an aminomethyl (-CH₂NH₂) group and a hydroxymethyl (-CH₂OH) group.

Expected Intermolecular Interactions:

In the solid state, the crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The primary amine and hydroxyl groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms are also hydrogen bond acceptors. It is anticipated that strong N-H···O and O-H···N hydrogen bonds would be the primary interactions, leading to the formation of chains or sheets of molecules. Additionally, weaker C-H···π interactions involving the aromatic ring may also contribute to the overall stability of the crystal lattice.

For the hydrochloride salt, the ammonium (B1175870) group (-CH₂NH₃⁺) would be a stronger hydrogen bond donor, forming robust hydrogen bonds with the chloride ion (Cl⁻) and the hydroxyl group of neighboring molecules.

Experimental Protocols

Detailed and reliable protocols for the synthesis and purification of this compound are crucial for its application in research and development. Below are established methods for its preparation.

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound is through the reduction of 4-(hydroxymethyl)benzonitrile (B1214540). The resulting amine is often isolated as its hydrochloride salt, which tends to be more stable and easier to handle.[4]

Table 2: Experimental Protocol for the Synthesis of this compound Hydrochloride

| Step | Procedure |

| 1. Reaction Setup | In a suitable pressure vessel, dissolve 4-(hydroxymethyl)benzonitrile (2.0 g, 15 mmol) in a solution of methanol (B129727) and ammonia (B1221849) (100 mL). |

| 2. Catalyst Addition | Add Raney Nickel (0.5 g) as the catalyst to the solution. |

| 3. Hydrogenation | Pressurize the vessel with hydrogen gas to 50 psi and stir the reaction mixture for 20 hours at room temperature. |

| 4. Work-up | Upon completion of the reaction, carefully vent the hydrogen and filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. |

| 5. Isolation | Concentrate the filtrate under reduced pressure to yield this compound hydrochloride as a white solid (2.01 g, 98% yield). The product is often pure enough for subsequent steps without further purification.[4] |

General Purification by Recrystallization

For applications requiring high purity, the free base or its salt can be further purified by recrystallization. The choice of solvent is critical and should be determined experimentally.

Table 3: General Protocol for Recrystallization

| Step | Procedure |

| 1. Dissolution | Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol-water mixture, or ethyl acetate). |

| 2. Decolorization | If colored impurities are present, a small amount of activated carbon can be added to the hot solution. |

| 3. Hot Filtration | Filter the hot solution to remove any insoluble impurities and activated carbon. |

| 4. Crystallization | Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |

| 5. Collection | Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. |

| 6. Drying | Dry the purified crystals under vacuum. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound hydrochloride.

Caption: Synthesis and Characterization Workflow.

Applications in Drug Development and Research

This compound serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for its incorporation into scaffolds that can interact with various biological targets. For instance, it can be used in the synthesis of novel analgesics and anti-inflammatory agents.[5] Furthermore, its ability to act as a linker makes it a valuable component in the design of prodrugs and targeted drug delivery systems. Researchers in medicinal chemistry can utilize this compound to explore new chemical space and develop novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and handling of this compound and its hydrochloride salt. While the absence of a published crystal structure limits a definitive analysis of its solid-state packing, the provided experimental protocols and discussion on its expected molecular interactions offer valuable insights for researchers. The versatility of this compound as a synthetic intermediate ensures its continued importance in the fields of drug discovery and materials science.

References

- 1. (4-aminomethyl-phenyl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | C8H12ClNO | CID 46738133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

X-ray crystallography of 4-aminobenzyl alcohol

An In-depth Technical Guide on the X-ray Crystallography of 4-Aminobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a versatile intermediate compound with applications in pharmaceuticals and material science. This document outlines the crystallographic data for a recently identified polymorph, details the experimental protocols for its synthesis and crystallographic analysis, and presents a workflow for its preparation.

Crystallographic Data

A second polymorph of 4-aminobenzyl alcohol has been characterized by X-ray diffraction.[1][2] The crystal structure reveals a "herringbone" arrangement with stacks of hydrogen-bonded molecules.[1][2] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₇H₉NO |

| Formula Weight | 123.15 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 8.95051(15) Å |

| b | 5.8248(1) Å |

| c | 12.1645(2) Å |

| Volume | 634.19(2) ų |

| Z | 4 |

| Temperature | 125(1) K |

| Radiation | Cu-Kα |

| Goodness-of-fit on F² | 1.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0608, wR₂ = 0.1293 |

| R indices (all data) | R₁ = 0.0611, wR₂ = 0.1294 |

| CCDC Deposit No. | 1566675 |

Table 1: Crystal data and structure refinement details for a polymorph of 4-aminobenzyl alcohol.[1]

Molecular Structure and Hydrogen Bonding

The molecular structure of this polymorph of 4-aminobenzyl alcohol displays unremarkable bond lengths and angles.[1] The crystal packing is dominated by a hydrogen-bonding network.[1]

Experimental Protocols

Synthesis of 4-Aminobenzyl Alcohol

The synthesis of 4-aminobenzyl alcohol was achieved through the reduction of 4-nitrobenzyl alcohol.[1]

Procedure:

-

A mixture of 4-nitrobenzyl alcohol (10.0 g, 0.065 mol), zinc dust (80 g, 1.22 mol), and calcium chloride (8 g, 0.07 mol) in water (400 mL) was prepared.[1]

-

The resulting solution was boiled for 30 minutes and then filtered while hot.[1]

-

Upon cooling the filtrate, a reddish solid precipitated and was filtered off and discarded.[1]

-

Sodium carbonate was added to the filtrate to precipitate calcium salts, which were subsequently filtered off.[1]

-

The filtrate was evaporated to dryness, yielding an oil.[1]

-

The crude product was recrystallized from toluene (B28343) to afford a pale yellow solid.[1]

Caption: Workflow for the synthesis and purification of 4-aminobenzyl alcohol.

X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained directly from the recrystallization from toluene.[1]

Data Collection and Refinement:

-

Instrument: Rigaku XtalLAB P200 with a Mercury CCD detector (confocal optics Cu-Kα radiation).[1]

-

Temperature: 125 K.[1]

-

Data Collection Method: ω/φ steps were used to collect area detector frames spanning at least a hemisphere of reciprocal space.[1]

-

Data Integration: The data were integrated using CrystalClear software.[1]

-

Corrections: Data were corrected for Lorentz, polarization, and long-term intensity fluctuations. Absorption effects were corrected based on multiple equivalent reflections.[1]

-

Structure Solution: The structure was solved by direct methods using SHELXTL.[1]

-

Refinement: The structure was refined by full-matrix least-squares against F². Carbon-bound hydrogen atoms were assigned riding isotropic displacement parameters and constrained to idealized geometries. The OH and NH hydrogen atoms were refined freely.[1]

Caption: Workflow for the X-ray crystallographic analysis of 4-aminobenzyl alcohol.

References

An In-depth Technical Guide on the Solubility of (4-(Aminomethyl)phenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (4-(Aminomethyl)phenyl)methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a comprehensive, standardized experimental protocol for determining solubility, which can be applied by researchers to generate quantitative data for their specific needs.

Introduction to this compound

This compound, also known as 4-aminomethylbenzyl alcohol, is a chemical compound with the molecular formula C₈H₁₁NO.[1][2] It is a solid at room temperature with a melting point in the range of 80-82°C.[3][4][5] Its structure, featuring both a primary amine and a primary alcohol functional group attached to a benzene (B151609) ring, suggests its potential for a range of interactions with various solvents. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and various research settings.

Qualitative Solubility Data

Based on available chemical literature and supplier information, the qualitative solubility of this compound in a limited number of organic solvents has been reported. This information is summarized in the table below.

| Solvent Name | Molecular Formula | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[3][5] |

| Methanol | CH₄O | Soluble[3][5] |

Note: The term "soluble" is a qualitative descriptor and does not provide information on the concentration at which the compound dissolves. For precise applications, quantitative determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the solid and liquid phases is achieved. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected solvents before starting any experimental work.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for Solubility Assessment of this compound.

Conclusion

References

- 1. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-aminomethyl-phenyl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (4-AMINOMETHYL-PHENYL)-METHANOL CAS#: 39895-56-2 [amp.chemicalbook.com]

- 4. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [chemicalbook.com]

- 5. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [amp.chemicalbook.com]

(4-(Aminomethyl)phenyl)methanol) physical properties melting point boiling point

An In-depth Technical Guide on the Physical Properties of (4-(Aminomethyl)phenyl)methanol

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This document outlines these properties in a clear, tabular format and includes a detailed experimental protocol for melting point determination.

Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C8H11NO[1][2][3][4]. A summary of its key physical properties is presented below.

| Property | Value |

| Melting Point | 80-82 °C[3][5] |

| Boiling Point | 280.0 ± 20.0 °C (Predicted)[3] |

| Molecular Weight | 137.18 g/mol [1][2][4][5] |

| Molecular Formula | C8H11NO[1][2][3][4] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted)[3] |

| Flash Point | 123.2 ± 21.8 °C[5] |

| Physical Form | Solid[2][3][4] |

| Solubility | Soluble in DMSO and Methanol[3] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range[6]. The following protocol describes a standard method for determining the melting point of this compound using a capillary tube apparatus.

Objective: To accurately determine the melting range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Mortar and pestle (if sample consists of large crystals)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

If the sample consists of large crystals, gently grind a small amount into a fine powder using a clean, dry mortar and pestle[7].

-

Place a small amount of the powdered sample onto a clean, dry surface.

-

Press the open end of a capillary tube into the powder to collect a small plug of the sample[8].

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into the bottom of the tube. Alternatively, drop the tube (sealed end down) through a long glass tube to facilitate packing[7].

-

The final packed sample height should be approximately 1-2 mm[6].

-

-

Apparatus Setup and Measurement:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary run can be conducted with a fast heating rate (e.g., 10-20 °C per minute) to get an estimated range[7].

-

For an accurate measurement, set the apparatus to a slow heating rate, typically 1-2 °C per minute[7]. The starting temperature should be set to about 10-15 °C below the expected melting point of 80-82 °C.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Continue to observe and record the temperature at which the last crystal of the solid melts completely. This marks the end of the melting range[6].

-

The recorded melting point should be expressed as a range from the initial to the final temperature.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

Always use a fresh sample in a new capillary tube for each determination, as the melted sample may have undergone decomposition[6].

-

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the characterization of a synthesized chemical compound like this compound, ensuring its identity and purity are confirmed through a series of analytical tests.

Caption: Characterization workflow for this compound.

References

- 1. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-aminomethyl-phenyl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [amp.chemicalbook.com]

- 4. (4-aminomethyl-phenyl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. youtube.com [youtube.com]

Chemical structure and IUPAC name of (4-(Aminomethyl)phenyl)methanol)

An In-depth Technical Guide to (4-(Aminomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical development and chemical research. It covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and Identification

This compound is a substituted aromatic compound featuring a benzene (B151609) ring with an aminomethyl (-CH₂NH₂) group and a hydroxymethyl (-CH₂OH) group at the para (1,4) positions. Its unique structure makes it a valuable building block in organic synthesis.

IUPAC Name: [4-(aminomethyl)phenyl]methanol[1]

Chemical Structure:

A visual representation of the 2D chemical structure is as follows:

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 39895-56-2 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][3][4] |

| InChI Key | WMOUKOAUAFESMR-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=CC=C1CN)CO | [1] |

| Synonyms | 4-(Aminomethyl)benzyl alcohol, 4-Hydroxymethylbenzylamine, p-(Hydroxymethyl)benzylamine | [1][4][5] |

Physicochemical Properties

Key physical and chemical properties are outlined below, providing essential data for experimental design and handling.

| Property | Value | Reference |

| Appearance | Off-white to grayish-white solid | [2][5] |

| Melting Point | 80-82 °C | [5] |

| Boiling Point | 280.0 ± 20.0 °C (Predicted) | [2][5] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common and efficient method involves the catalytic reduction of 4-(hydroxymethyl)benzonitrile.

Synthesis via Reduction of 4-(Hydroxymethyl)benzonitrile

This protocol details the reduction of the nitrile group to a primary amine using a nickel catalyst under a hydrogen atmosphere.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-hydroxymethylbenzonitrile (2.0 g, 15 mmol) as the raw material in a methanol:ammonia (100 ml) solution in a suitable reaction vessel.[5]

-

Catalyst Addition: Add nickel Raney (0.5 g) to the solution to act as the catalyst.[5]

-

Hydrogenation: Carry out the reduction reaction under a hydrogen atmosphere (50 psi) for 20 hours.[5]

-

Work-up: Upon completion, filter the reaction mixture through a diatomaceous earth pad to remove the catalyst.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, (4-aminomethylphenyl)methanol, as a white solid (yield: 2.01 g, 98%). The resulting product is typically pure enough for subsequent reactions without further purification.[5]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Workflow for the catalytic reduction of 4-(hydroxymethyl)benzonitrile.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and specialty chemicals.[2][6]

-

Pharmaceutical Development: The compound serves as a crucial building block for synthesizing pharmaceutical agents. Its structure is particularly useful in developing drugs targeting neurological disorders, as well as for creating novel analgesics and anti-inflammatory agents.[6]

-

Biochemical Research: It is employed as a reagent in various biochemical assays, aiding researchers in the study of enzyme activities and molecular interactions, which is a fundamental aspect of the drug discovery process.[6]

-

Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, it is also utilized in the production of advanced agrochemicals and other specialty chemicals.[6]

The versatility and reactivity of this compound make it an indispensable component for innovation in multiple scientific and industrial fields.[6]

References

- 1. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (4-aminomethyl-phenyl)-methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [amp.chemicalbook.com]

- 5. (4-AMINOMETHYL-PHENYL)-METHANOL | 39895-56-2 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Health and Safety of (4-(Aminomethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and under the guidance of a qualified professional.

Introduction

(4-(Aminomethyl)phenyl)methanol, and its hydrochloride salt, are versatile chemical intermediates with applications in pharmaceutical synthesis and research. A thorough understanding of their health and safety profiles is paramount for their safe handling and use in a laboratory and drug development setting. This guide provides a comprehensive overview of the available health and safety information, presented in a technical format for researchers, scientists, and drug development professionals. Due to the limited availability of specific toxicological studies on this compound, the experimental protocols described herein are based on internationally recognized OECD guidelines for chemical safety testing.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The properties of this compound and its hydrochloride salt are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| CAS Number | 39895-56-2 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| IUPAC Name | [4-(aminomethyl)phenyl]methanol | PubChem[1] |

Table 2: Physical and Chemical Properties of this compound hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO | PubChem[2] |

| Molecular Weight | 173.64 g/mol | PubChem[2] |

| CAS Number | 34403-46-8 | PubChem[2] |

| Appearance | Solid | Chem-Impex |

| IUPAC Name | [4-(aminomethyl)phenyl]methanol;hydrochloride | PubChem[2] |

Hazard Identification and Classification

Based on aggregated data from multiple suppliers, this compound and its hydrochloride salt are classified as hazardous. The GHS classifications are summarized below. It is important to note that the classification for the free base indicates more severe hazards than for the hydrochloride salt in some categories.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[1] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |

Table 4: GHS Hazard Classification for this compound hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[2] |

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity Assessment (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a specific toxicity class based on the observation of mortality and clinical signs in a stepwise procedure.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Acclimatization: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized to laboratory conditions for at least 5 days before the study.

-

Dosing Procedure:

-

A starting dose (e.g., 300 mg/kg) is administered to a group of three animals by oral gavage.

-

If mortality is observed in two or three animals, the test is repeated at a lower dose level (e.g., 50 mg/kg).

-

If no or one animal dies, the test is repeated at a higher dose level (e.g., 2000 mg/kg).

-

This stepwise procedure continues until the criteria for a specific toxicity class are met.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

-

Data Analysis: The results are used to classify the substance according to the GHS acute oral toxicity categories.

Skin Irritation/Corrosion Assessment (Based on OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.

-

Test System: Commercially available RhE models that mimic the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 15-60 minutes), the substance is removed by washing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment:

-

Tissue viability is measured using a colorimetric assay, typically the MTT assay.

-

The reduction of MTT to a colored formazan (B1609692) by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.

-

-

Data Analysis: The mean tissue viability of the substance-treated tissues is compared to that of negative controls. A viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Eye Irritation/Serious Eye Damage Assessment (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method utilizes RhCE models to identify chemicals that can cause serious eye damage.

-

Test System: Three-dimensional RhCE models that closely mimic the histological structure of the human corneal epithelium.

-

Procedure:

-

The test substance is applied to the apical surface of the RhCE tissue.

-

After a specified exposure time, the substance is rinsed off.

-

The tissues are incubated for a post-incubation period.

-

-

Viability Measurement:

-

The viability of the RhCE tissue is determined using a quantitative method, most commonly the MTT assay.

-

-

Data Analysis: The relative viability of the tissues exposed to the test substance is calculated as a percentage of the negative control. A reduction in viability below a predefined threshold is used to classify the substance as causing serious eye damage or eye irritation.

Visualizations

The following diagrams illustrate the logical workflows for chemical safety assessment and handling.

Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols for handling and storage is essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In the event of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and dispose of it as hazardous waste. Ensure proper ventilation during cleanup.

First Aid Measures

In case of exposure, immediate first aid is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Conclusion

This compound and its hydrochloride salt are valuable chemical intermediates that require careful handling due to their potential health hazards, including acute toxicity, skin corrosion/irritation, and serious eye damage. While specific toxicological data for this compound is limited, the provided GHS classifications and the general experimental protocols based on OECD guidelines offer a strong foundation for a comprehensive safety assessment. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further toxicological studies would be beneficial to provide a more complete quantitative risk assessment for this compound.

References

In-Depth Technical Guide to the Safe Handling of (4-(Aminomethyl)phenyl)methanol)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and emergency procedures for (4-(Aminomethyl)phenyl)methanol, a chemical compound utilized in various research and development applications. Due to its hazardous nature, strict adherence to safety guidelines is imperative to mitigate risks of exposure and injury.

Chemical Identification and Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 39895-56-2 | [1] |

| Appearance | Solid, Off-White | |

| Melting Point | 80-82°C | |

| Synonyms | 4-(Aminomethyl)benzyl alcohol, p-(Hydroxymethyl)benzylamine | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B |

| Danger | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger | H314: Causes severe skin burns and eye damage.[1] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (potential) |

| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye Protection: Chemical splash goggles and a face shield must be worn.[2]

-

Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Body Protection: A lab coat is required. For procedures with a risk of splashing, a chemical-resistant apron over the lab coat is recommended.[3]

-

Respiratory Protection: Work should be conducted in a properly functioning fume hood to avoid inhalation of dust or vapors.[2]

Handling Procedures

-

All manipulations of this compound should be performed within a certified chemical fume hood.[2]

-

Avoid generating dust.

-

Use a mechanical aid or a pipette bulb for any transfers; never pipette by mouth.[4]

-

Ensure all containers are clearly and accurately labeled.

-

After handling, thoroughly wash hands and any exposed skin with soap and water.

Storage

-

Store this compound in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store separately from incompatible materials, such as strong oxidizing agents.

-

It is recommended to store corrosive materials on lower shelves to minimize the risk of injury from dropped containers.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[5] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Use a safety shower if the exposure is extensive.[6][7] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention. |

Spill Response

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable cleaning agent.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Close the laboratory doors to contain the spill.

-

Contact your institution's emergency response team immediately.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the drain.

Visualized Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Caption: Safe Handling Workflow for this compound.

References

- 1. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uwo.ca [eng.uwo.ca]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. umdearborn.edu [umdearborn.edu]

- 5. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 6. Chemical First Aid – EAS Safety Information Site [ssl.eas.ualberta.ca]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

GHS Hazard Classification of (4-(Aminomethyl)phenyl)methanol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classification for (4-(Aminomethyl)phenyl)methanol (CAS No: 39895-56-2). It is intended for an audience of researchers, scientists, and drug development professionals who may handle this compound. This document details the available toxicological data, outlines the standard experimental protocols used to determine these classifications, and discusses the potential mechanisms of toxicity. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as 4-(aminomethyl)benzyl alcohol, is a chemical intermediate with applications in pharmaceutical synthesis and materials science. Due to its reactive functional groups—a primary amine and a primary alcohol on a benzene (B151609) ring—a thorough understanding of its hazard profile is crucial for safe handling and risk assessment in a laboratory and industrial setting. This guide synthesizes the current understanding of its GHS hazard classification.

GHS Hazard Classification

Based on available data from various chemical suppliers and databases, this compound is classified under the GHS with the following hazard statements and categories.[1][2][3]

Table 1: GHS Hazard Classification Summary for this compound)

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage |

Note: The GHS pictograms for "Warning" (exclamation mark) and "Danger" (corrosion) are applicable.

Toxicological Data and Experimental Protocols

The GHS classifications are derived from toxicological studies, which are typically conducted following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental results for this compound are not publicly available in detail, the following sections describe the standard methodologies for the assigned hazard categories.

Acute Toxicity

The classification of this compound as harmful by oral, dermal, and inhalation routes suggests that exposure above certain concentrations can be lethal. These classifications are typically based on acute toxicity studies in animal models.

Table 2: Acute Toxicity Data (Illustrative based on GHS Category 4 Classification)

| Endpoint | Species | Route | Value (LD50/LC50) | GHS Category |

| LD50 | Rat | Oral | 300 - 2000 mg/kg | 4 |

| LD50 | Rat/Rabbit | Dermal | 1000 - 2000 mg/kg | 4 |

| LC50 | Rat | Inhalation (Vapours) | 10 - 20 mg/L (4h) | 4 |

Note: The values in this table are representative ranges for GHS Category 4 and are not specific experimental data for this compound.

The Acute Toxic Class Method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity of a substance.

-

Animal Model: Typically, female rats are used.

-

Dosing: A starting dose (e.g., 300 mg/kg) is administered to a group of three fasted animals by oral gavage.

-

Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.

-

Stepwise Procedure: Depending on the outcome (mortality or survival), the dose is increased or decreased for the next group of animals. The procedure is stopped when a dose that causes mortality is identified or when the highest dose level (2000 mg/kg) does not cause mortality.

-

Classification: The GHS category is determined based on the dose at which mortality is observed.

Caption: Logical workflow for GHS hazard classification.

Skin Corrosion/Irritation

The classification of this compound as causing severe skin burns (Category 1B) indicates that it can cause irreversible damage to the skin. This is a significant hazard requiring stringent safety precautions.

Table 3: Skin Corrosion Data (Illustrative based on GHS Category 1B Classification)

| Test Method | Exposure Time | Observation | Result | GHS Category |

| In vitro (e.g., OECD 431) | 3 min to 1 hr | Cell Viability | < 15% after 1 hr | 1B |

| In vivo (e.g., OECD 404) | Up to 4 hr | Corrosive effects (necrosis) observed | Irreversible skin damage | 1B |

Note: The values in this table are representative thresholds for GHS Category 1B and are not specific experimental data for this compound.

This in vitro method uses a three-dimensional human skin model to assess the skin corrosion potential of a chemical.

-

Test System: A reconstructed human epidermis model, which mimics the properties of human skin, is used.

-

Application: The test chemical is applied topically to the surface of the skin tissue.

-

Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: A chemical is classified as corrosive if the cell viability falls below certain thresholds at the specified time points.

Caption: Experimental workflow for OECD 431 skin corrosion test.

Serious Eye Damage/Eye Irritation

The classification for serious eye damage (Category 1) implies that contact with the eyes can cause irreversible damage. This is often a consequence of the same properties that lead to skin corrosion.

Table 4: Serious Eye Damage Data (Illustrative based on GHS Category 1 Classification)

| Test Method | Observation | Result | GHS Category |

| In vitro (e.g., OECD 437 - BCOP) | Corneal opacity and permeability | Significant changes leading to classification | 1 |

| In vivo (e.g., OECD 405) | Corneal, iridal, and/or conjunctival effects | Irreversible eye damage observed | 1 |

Note: The information in this table is based on the criteria for GHS Category 1 and does not represent specific experimental data for this compound).

The BCOP test is an in vitro method that uses corneas from bovine eyes to evaluate the potential of a substance to cause serious eye damage.

-

Test System: Corneas are isolated from the eyes of slaughtered cattle and mounted in a holder.

-

Application: The test chemical is applied to the epithelial surface of the cornea.

-

Exposure: The cornea is exposed for a defined period (e.g., 10 minutes).

-

Measurement: After exposure, two endpoints are measured:

-

Opacity: The cloudiness of the cornea is measured using an opacitometer.

-

Permeability: The passage of a fluorescent dye through the cornea is measured with a spectrophotometer.

-

-

Classification: An In Vitro Irritancy Score is calculated from the opacity and permeability measurements to predict the potential for serious eye damage.

Potential Mechanisms of Toxicity

While specific mechanistic studies on this compound are limited, its chemical structure as a benzylamine (B48309) derivative provides insights into its potential toxicological pathways.

-

Corrosivity: The primary amine group makes the molecule basic. Concentrated solutions of amines can be corrosive to tissues due to their ability to saponify fats, extract membrane lipids, and denature proteins. This is a likely mechanism for the observed skin and eye damage. Structurally related compounds like benzylamine are also known to be corrosive and irritating to the skin and mucous membranes.[4][5][6][7]

-

Systemic Toxicity: The "harmful" classification upon ingestion, skin contact, or inhalation suggests that the molecule can be absorbed into the bloodstream and exert systemic effects. The metabolic pathways for this compound are not well-documented, but it is plausible that it undergoes enzymatic degradation in the liver, similar to other benzylamines.

Caption: Postulated toxicity pathways for the subject compound.

Conclusion

This compound is a hazardous chemical that requires careful handling. Its GHS classification indicates that it is harmful through multiple routes of exposure and can cause severe, irreversible damage to the skin and eyes. Professionals working with this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment (gloves, eye protection, and respiratory protection where warranted) and working in a well-ventilated area. The information presented in this guide, including the likely experimental basis for its classification, should be used to inform risk assessments and ensure the safety of all personnel.

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenemethanol, a-(aminomethyl)- MSDS CasNo.7568-93-6 [lookchem.com]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Methodological & Application

Application Note: Synthesis of 4-Aminobenzyl Alcohol via Catalytic Reduction

Introduction

4-Aminobenzyl alcohol is a critical bifunctional intermediate in the synthesis of a wide range of pharmaceuticals, including analgesics and anti-inflammatory agents, as well as in the production of specialty polymers and dyes.[1] Its structure, containing both a primary aromatic amine and a primary alcohol, allows for versatile chemical modifications. This application note details a robust and high-yield protocol for the synthesis of 4-aminobenzyl alcohol through the catalytic reduction of 4-nitrobenzyl alcohol. The described method utilizes Raney nickel as the catalyst and hydrazine (B178648) hydrate (B1144303) as the reducing agent, offering an efficient and scalable route to this valuable compound.[2]

Principle of the Method

The core of this protocol is the selective reduction of the aromatic nitro group to an amine in the presence of a benzylic alcohol. Raney nickel, a finely divided nickel-aluminum alloy, is a highly effective catalyst for hydrogenation reactions.[3][4] In this procedure, hydrazine hydrate serves as the in-situ source of hydrogen. The reaction proceeds exothermically and requires careful temperature control to ensure selectivity and prevent side reactions. The overall reaction is as follows:

Reaction Scheme:

4-Nitrobenzyl alcohol + 3 N₂H₄·H₂O --(Raney Ni)--> 4-Aminobenzyl alcohol + 3 N₂ + 6 H₂O

Materials and Methods

Reagents and Solvents:

-

4-Nitrobenzyl alcohol (CAS: 619-73-8)

-

Raney Nickel (Aqueous Slurry) (CAS: 7440-02-0)

-

Hydrazine Hydrate (80% solution) (CAS: 7803-57-8)

-

Isopropanol (B130326) (CAS: 67-63-0)

-

Methanol (B129727) (CAS: 67-41-0)

-

Ethyl Acetate (B1210297) (CAS: 141-78-6)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (CAS: 7757-82-6)

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Experimental Protocols

Two variations of the protocol are presented below, differing primarily in the solvent and reaction temperature.

Protocol 1: Isopropanol as Solvent [2][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.3 g (0.1 mol) of 4-nitrobenzyl alcohol in 100 ml of isopropanol.

-

Catalyst Addition: Carefully add 0.5 g of Raney nickel (as an aqueous slurry, washed with isopropanol) to the solution and begin stirring.

-

Initiation: Heat the mixture to 50°C.

-

Hydrazine Addition: Slowly add 33.75 g (0.5 mol) of hydrazine hydrate dropwise to the reaction mixture using a dropping funnel. The addition should be controlled to maintain a steady reaction rate and manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, increase the temperature to 85°C and maintain a gentle reflux for 1.5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully filter off the Raney nickel catalyst using a Buchner funnel. Caution: Raney nickel is pyrophoric and must be kept wet at all times.

-

Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.

-

Dissolve the residue in 150 ml of ethyl acetate.

-

Wash the ethyl acetate solution three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent to yield the crude product.

-

Protocol 2: Methanol as Solvent [2]

-

Reaction Setup: Dissolve 15.3 g (0.1 mol) of 4-nitrobenzyl alcohol in 100 ml of methanol in a round-bottom flask fitted with a stirrer and reflux condenser.

-

Catalyst Addition: Add 0.5 g of Raney nickel.

-

Initiation: Heat the stirred mixture to 50°C.

-

Hydrazine Addition: Slowly add 33.75 g (0.5 mol) of hydrazine hydrate dropwise.

-